Comparative Cross-Reactivity of ANBA vs. pNA Substrates in Protease Mixtures
Tos-Gly-Pro-Arg-ANBA-IPA acetate demonstrates significantly reduced cross-reactivity with non-target coagulation proteases compared to p-nitroanilide (pNA)-based substrates, a differentiation critical for accurate thrombin activity measurement in plasma .
| Evidence Dimension | Hydrolysis rate by non-thrombin proteases (kallikrein, plasmin, Factor Xa) |
|---|---|
| Target Compound Data | ANBA-modified peptide substrates show significantly decreased hydrolysis rates by these enzymes compared to pNA-peptides . |
| Comparator Or Baseline | Corresponding pNA-peptides (e.g., Tos-Gly-Pro-Arg-pNA) |
| Quantified Difference | Significant decrease (exact fold-change varies by enzyme; data presented as a class-wide observation ) |
| Conditions | In vitro chromogenic assay with purified enzymes |
Why This Matters
This enhanced selectivity directly translates to more reliable and specific measurements of thrombin activity in complex biological samples, reducing false-positive signals from other plasma proteases.
